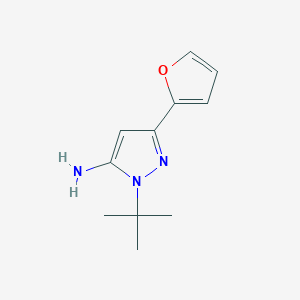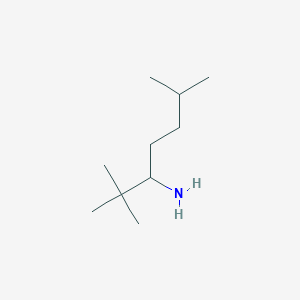![molecular formula C15H22N2 B1517935 3-Benzyl-3,9-diazabicyclo[3.3.2]decane CAS No. 1049874-66-9](/img/structure/B1517935.png)
3-Benzyl-3,9-diazabicyclo[3.3.2]decane
Vue d'ensemble
Description
3-Benzyl-3,9-diazabicyclo[3.3.2]decane is a chemical compound with the molecular formula C15H22N2 . It has a molecular weight of 230.35 .
Molecular Structure Analysis
The molecule contains a total of 41 bonds. There are 19 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 seven-membered rings, 1 eight-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Applications De Recherche Scientifique
Molecular Self-Assembly and Structural Analysis
Research has shown that compounds related to 3-Benzyl-3,9-diazabicyclo[3.3.2]decane exhibit remarkable differences in self-assembly patterns due to variations in the degree of saturation within the bridging carbacyclic tether. These differences in self-assembly are attributed to the subtle conformational constraints imposed by the tether, affecting the solid-state architecture of these compounds (Du et al., 2004).
Synthetic Organic Chemistry Building Blocks
Diazabicyclo compounds, including those similar to 3-Benzyl-3,9-diazabicyclo[3.3.2]decane, have been developed as important synthetic organic chemistry building blocks. A notable example includes the synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane, which utilizes a novel diazabicyclic ring system. This synthesis demonstrates the utility of these compounds in constructing complex organic molecules, highlighting their role as versatile intermediates in organic synthesis (Paliulis et al., 2013).
Catalysts in Organic Reactions
1,4-Diazabicyclo[2.2.2]octane (DABCO), a compound structurally related to 3-Benzyl-3,9-diazabicyclo[3.3.2]decane, has been extensively used as an efficient catalyst in various organic reactions. DABCO's role as a catalyst is well-documented in the synthesis of heterocyclic compounds, where it facilitates reactions under mild conditions, offering advantages such as high yields and environmental friendliness. This underscores the importance of diazabicyclo compounds in catalyzing key organic transformations, contributing to the development of green chemistry practices (Hasaninejad et al., 2011).
Safety And Hazards
The safety information available indicates that this compound may be dangerous. It has the following hazard statements: H302, H312, H315, H318, H332, H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
3-benzyl-3,9-diazabicyclo[3.3.2]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-13(6-3-1)10-17-11-14-7-4-8-15(12-17)16-9-14/h1-3,5-6,14-16H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYIDFQYKVUYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(C1)CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-3,9-diazabicyclo[3.3.2]decane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Amino-4-[(dimethylamino)methyl]benzamide](/img/structure/B1517856.png)
![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)









![Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate](/img/structure/B1517875.png)